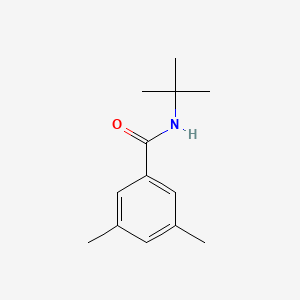

N-tert-butyl-3,5-dimethylbenzamide

CAS No.: 827346-47-4

Cat. No.: VC18484807

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827346-47-4 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | N-tert-butyl-3,5-dimethylbenzamide |

| Standard InChI | InChI=1S/C13H19NO/c1-9-6-10(2)8-11(7-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

| Standard InChI Key | MTICOLRRIMAFKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NC(C)(C)C)C |

Introduction

Structural and Molecular Characteristics

N-tert-Butyl-3,5-dimethylbenzamide belongs to the benzamide family, distinguished by a benzoyl group linked to an amine. The tert-butyl substituent at the N-position and methyl groups at the 3- and 5-positions of the benzene ring contribute to its steric bulk and electronic properties. The IUPAC name, N-tert-butyl-3,5-dimethylbenzamide, reflects this substitution pattern.

Molecular Geometry and Stereoelectronic Effects

The tert-butyl group, a bulky tertiary alkyl moiety, induces significant steric hindrance, potentially influencing the compound’s reactivity and intermolecular interactions. The methyl groups at the 3- and 5-positions create a symmetrical substitution pattern, which may enhance crystalline packing or solubility in nonpolar solvents. Computational modeling of analogous benzamides suggests that such substituents can modulate electron density on the aromatic ring, affecting electrophilic substitution reactions.

Physicochemical Properties

While explicit data on the melting point, boiling point, or solubility of N-tert-butyl-3,5-dimethylbenzamide are unavailable, inferences can be drawn from structurally related compounds. For instance, 1-tert-butyl-3,5-dimethylbenzene, a precursor with a similar substitution pattern, exhibits a boiling point of 205–206°C and a density of 0.867 g/mL . The presence of the amide group in N-tert-butyl-3,5-dimethylbenzamide likely increases polarity compared to its hydrocarbon analog, suggesting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS No. | 827346-47-4 |

| IUPAC Name | N-tert-butyl-3,5-dimethylbenzamide |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NC(C)(C)C)C |

Synthesis and Reaction Pathways

The synthesis of N-tert-butyl-3,5-dimethylbenzamide typically involves coupling 3,5-dimethylbenzoic acid with tert-butylamine. This reaction is facilitated by carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a base like triethylamine.

Stepwise Reaction Mechanism

-

Activation of the Carboxylic Acid: 3,5-Dimethylbenzoic acid reacts with DCC to form an active O-acylisourea intermediate, which is highly electrophilic.

-

Nucleophilic Attack by tert-Butylamine: The amine attacks the activated carbonyl carbon, displacing the dicyclohexylurea byproduct.

-

Deprotonation and Workup: The base neutralizes the reaction medium, and the product is isolated via extraction or crystallization.

This method aligns with standard peptide coupling strategies, ensuring high yields and purity when optimized. Alternative approaches, such as using mixed anhydrides or uronium-based reagents (e.g., HATU), may also be viable but require further validation.

Spectroscopic Characterization

Spectroscopic techniques are critical for confirming the structure and purity of N-tert-butyl-3,5-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include singlet peaks for the tert-butyl group (9H, δ ~1.3 ppm) and aromatic protons (2H, δ ~6.8–7.2 ppm). The methyl groups on the benzene ring may appear as singlets (6H, δ ~2.3 ppm).

-

¹³C NMR: Key resonances include the carbonyl carbon (δ ~165–170 ppm), aromatic carbons (δ ~125–140 ppm), and tert-butyl carbons (δ ~28–35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum typically shows a strong absorption band near 1650 cm⁻¹, corresponding to the amide C=O stretch. N-H stretching vibrations (if present in tautomeric forms) may appear around 3300 cm⁻¹.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume